molecular formula C17H19FN6O5S2 B12420836 Atg7-IN-1

Atg7-IN-1

Cat. No.: B12420836
M. Wt: 470.5 g/mol
InChI Key: GRYCCRMITKNCNZ-GMXVVIOVSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Atg7-IN-1 involves the preparation of pyrazolopyrimidine sulfamates . The synthetic route typically includes the following steps:

    Formation of the pyrazolopyrimidine core: This involves the cyclization of appropriate precursors under controlled conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Industrial production methods for this compound would likely involve scaling up these synthetic steps while ensuring the consistency and quality of the product.

Chemical Reactions Analysis

Atg7-IN-1 undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.

Comparison with Similar Compounds

Atg7-IN-1 is unique due to its high selectivity and potency as an ATG7 inhibitor. Similar compounds include:

These compounds share some functional similarities with this compound but differ in their specific targets and mechanisms of action.

Properties

Molecular Formula

C17H19FN6O5S2

Molecular Weight

470.5 g/mol

IUPAC Name

[(2S,3S,5R)-5-[4-amino-3-(2-fluoro-4-methylphenyl)sulfanylpyrazolo[3,4-d]pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl sulfamate

InChI

InChI=1S/C17H19FN6O5S2/c1-8-2-3-12(9(18)4-8)30-17-14-15(19)21-7-22-16(14)24(23-17)13-5-10(25)11(29-13)6-28-31(20,26)27/h2-4,7,10-11,13,25H,5-6H2,1H3,(H2,19,21,22)(H2,20,26,27)/t10-,11-,13+/m0/s1

InChI Key

GRYCCRMITKNCNZ-GMXVVIOVSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)SC2=NN(C3=NC=NC(=C32)N)[C@H]4C[C@@H]([C@@H](O4)COS(=O)(=O)N)O)F

Canonical SMILES

CC1=CC(=C(C=C1)SC2=NN(C3=NC=NC(=C32)N)C4CC(C(O4)COS(=O)(=O)N)O)F

Origin of Product

United States

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